molecular formula C17H15Cl2N3O2 B11033704 N-(3,4-Dichlorophenyl)-2-(5-oxo-1-phenyl-4-pyrazolidinyl)acetamide

N-(3,4-Dichlorophenyl)-2-(5-oxo-1-phenyl-4-pyrazolidinyl)acetamide

Cat. No.: B11033704
M. Wt: 364.2 g/mol
InChI Key: WKOQNZJTHLXHQR-UHFFFAOYSA-N
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Description

N-(3,4-Dichlorophenyl)-2-(5-oxo-1-phenyl-4-pyrazolidinyl)acetamide is a synthetic organic compound characterized by its complex structure, which includes a dichlorophenyl group, a pyrazolidinyl ring, and an acetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dichlorophenyl)-2-(5-oxo-1-phenyl-4-pyrazolidinyl)acetamide typically involves multiple steps:

  • Formation of the Pyrazolidinyl Ring: : The initial step often involves the reaction of phenylhydrazine with an appropriate diketone to form the pyrazolidinyl ring. This reaction is usually carried out in the presence of an acid catalyst under reflux conditions.

  • Introduction of the Dichlorophenyl Group: : The dichlorophenyl group is introduced through a nucleophilic substitution reaction. This step involves the reaction of the pyrazolidinyl intermediate with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine.

  • Acetamide Formation: : The final step involves the acylation of the intermediate with acetic anhydride or acetyl chloride to form the acetamide group. This reaction is typically carried out under mild conditions to avoid decomposition of the product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrazolidinyl ring, leading to the formation of various oxidized derivatives.

  • Reduction: : Reduction reactions can target the carbonyl group in the pyrazolidinyl ring, potentially converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the dichlorophenyl ring.

Scientific Research Applications

N-(3,4-Dichlorophenyl)-2-(5-oxo-1-phenyl-4-pyrazolidinyl)acetamide has several applications in scientific research:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.

  • Biology: : The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and cellular assays.

  • Medicine: : It is investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.

  • Industry: : The compound can be used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3,4-Dichlorophenyl)-2-(5-oxo-1-phenyl-4-pyrazolidinyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve modulation of enzyme activity, inhibition of receptor binding, or alteration of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific structural features, which confer distinct chemical and biological properties. The presence of both the dichlorophenyl and pyrazolidinyl groups contributes to its reactivity and potential biological activities, distinguishing it from other similar compounds.

Properties

Molecular Formula

C17H15Cl2N3O2

Molecular Weight

364.2 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-2-(5-oxo-1-phenylpyrazolidin-4-yl)acetamide

InChI

InChI=1S/C17H15Cl2N3O2/c18-14-7-6-12(9-15(14)19)21-16(23)8-11-10-20-22(17(11)24)13-4-2-1-3-5-13/h1-7,9,11,20H,8,10H2,(H,21,23)

InChI Key

WKOQNZJTHLXHQR-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(N1)C2=CC=CC=C2)CC(=O)NC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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